N-({N'-[(E)-[2-METHOXY-5-(METHYLSULFANYL)THIOPHEN-3-YL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE
Overview
Description
N-({N’-[(E)-[2-METHOXY-5-(METHYLSULFANYL)THIOPHEN-3-YL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a hydrazinecarbonyl group, and a phthalazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-({N’-[(E)-[2-METHOXY-5-(METHYLSULFANYL)THIOPHEN-3-YL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.
Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction with the hydrazinecarbonyl intermediate.
Formation of the phthalazinone moiety: This step involves the cyclization of the intermediate compound to form the phthalazinone ring.
Final coupling reaction: The final step involves the coupling of the intermediate with a benzamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-({N’-[(E)-[2-METHOXY-5-(METHYLSULFANYL)THIOPHEN-3-YL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or benzamide rings are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({N’-[(E)-[2-METHOXY-5-(METHYLSULFANYL)THIOPHEN-3-YL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[2-METHOXY-5-(METHYLSULFANYL)THIOPHEN-3-YL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-({N’-[(E)-[2-METHOXY-5-(METHYLSULFANYL)THIOPHEN-3-YL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE can be compared with other similar compounds, such as:
2-Methoxy-5-((phenylamino)methyl)phenol: This compound shares a similar thiophene ring structure but lacks the phthalazinone moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar benzamide structure but differs in the substituents on the aromatic rings.
The uniqueness of N-({N’-[(E)-[2-METHOXY-5-(METHYLSULFANYL)THIOPHEN-3-YL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE lies in its combination of the thiophene, hydrazinecarbonyl, and phthalazinone moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2-methoxy-5-methylsulfanylthiophen-3-yl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S2/c1-33-24-15(12-18(34-2)35-24)13-25-28-23(32)20(26-21(30)14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)22(31)29-27-19/h3-13,20H,1-2H3,(H,26,30)(H,28,32)(H,29,31)/b25-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDUVKIEIWOJZ-DHRITJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)SC)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(S1)SC)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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